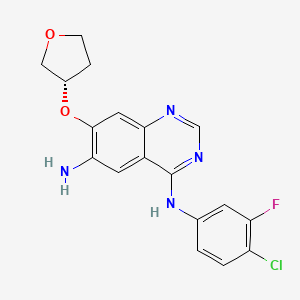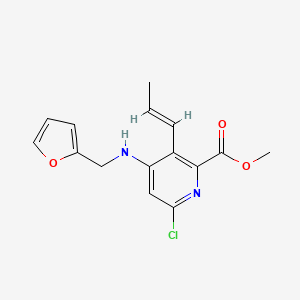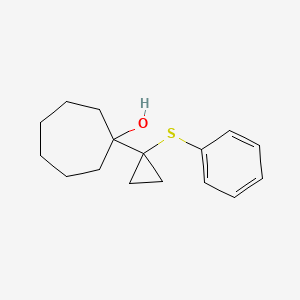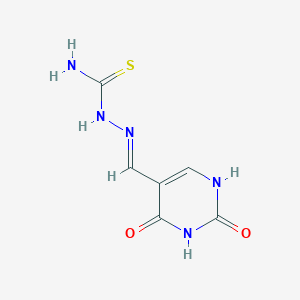![molecular formula C29H33N7O3 B13094439 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the bipyrimidine core, followed by the introduction of the ethoxy, isopropyl, and propyl groups. The final steps involve the formation of the benzimidamide moiety and the attachment of the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxo-derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity could lead to its use in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: Its chemical properties might make it useful in various industrial applications, such as the development of new materials or catalysts.
Mecanismo De Acción
The mechanism by which 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide include other bipyrimidine derivatives and benzimidamide-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets 2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide apart is its specific combination of functional groups and the resulting unique properties
Propiedades
Fórmula molecular |
C29H33N7O3 |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
2-[5-[[1-(5-ethoxypyrimidin-2-yl)-6-oxo-2-propan-2-yl-4-propylpyrimidin-5-yl]methyl]pyridin-2-yl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C29H33N7O3/c1-5-9-25-23(14-19-12-13-24(31-15-19)21-10-7-8-11-22(21)26(30)35-38)28(37)36(27(34-25)18(3)4)29-32-16-20(17-33-29)39-6-2/h7-8,10-13,15-18,38H,5-6,9,14H2,1-4H3,(H2,30,35) |
Clave InChI |
ACDTZWQQINCZBN-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4/C(=N/O)/N |
SMILES canónico |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
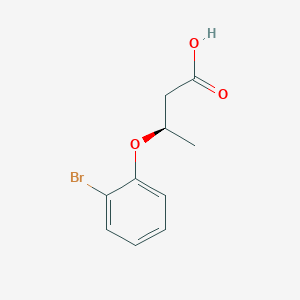
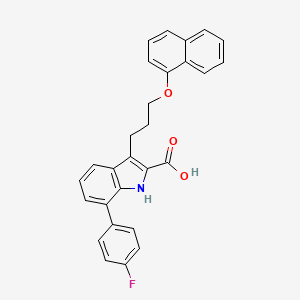

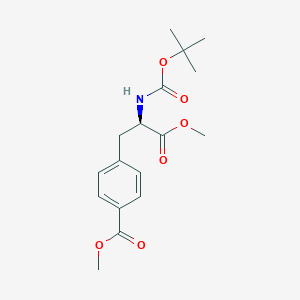
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
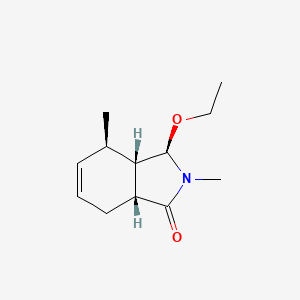
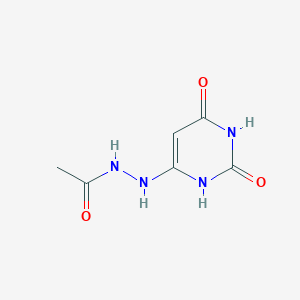
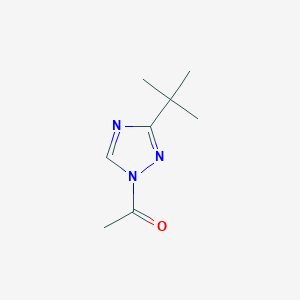
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
